The synthesis of 16,17-Epoxypregnenolone can be achieved through several methods:
The synthesis typically employs sodium hydroxide and urea hydrogen peroxide adduct in methanol and water at controlled temperatures over extended periods (e.g., 72 hours) to achieve high yields (up to 97%) .
The molecular structure of 16,17-Epoxypregnenolone features a characteristic steroid backbone with an epoxide group. The compound's structure can be represented as follows:
The compound exhibits a melting point range of 185–188 °C and a predicted boiling point of approximately 462.3 °C . Its density is estimated at .
16,17-Epoxypregnenolone can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 16,17-Epoxypregnenolone involves its interaction with specific biomolecules within cells. It can act as either an enzyme inhibitor or activator depending on the cellular context. This modulation influences gene expression by affecting transcription factors that regulate metabolic processes.
Studies suggest that the compound's stability and degradation over time are critical factors influencing its long-term effects on cellular functions.
The compound is crystalline in nature and exhibits significant stability under specific conditions but may degrade over time under others . Its storage conditions typically require refrigeration at -20 °C to maintain integrity .
16,17-Epoxypregnenolone serves as an important intermediate in the synthesis of various corticosteroids such as cortisone acetate and hydrocortisone . Its role in biotransformation processes highlights its potential applications in pharmaceutical development and metabolic engineering.
16,17-Epoxypregnenolone (systematic name: 3β-Hydroxy-16α,17α-epoxypregn-5-en-20-one; CAS 974-23-2) represents a structurally modified pregnane steroid characterized by an oxygen bridge between C16 and C17. Its molecular formula is C₂₁H₃₀O₃ (molecular weight: 330.47 g/mol), featuring a Δ⁵-unsaturated bond, a 3β-hydroxy group, and a C20 ketone [2] [5]. The epoxy designation specifies the three-membered cyclic ether ring formed by oxygen linkage across these carbon atoms. Stereochemical notation (16α,17α) indicates the epoxide ring lies above the steroid plane (β-orientation), a configuration with profound implications for reactivity and biological activity [9].
This compound exemplifies strategic backbone modification in steroid chemistry. The epoxy ring constrains ring D conformation, altering electronic distribution and steric accessibility. Compared to parent pregnenolone, this modification:
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₂₁H₃₀O₃ | Standard pregnane backbone + epoxide oxygen |
Melting Point | 185–188 °C | Indicates high crystallinity & purity benchmarks |
Solubility | Slightly soluble in CHCl₃, MeOH; insoluble in H₂O | Guides solvent choice for reactions & purifications |
Stereochemistry | 16α,17α-epoxy configuration | Dictates regioselectivity in ring-opening reactions |
Key Functional Groups | Δ⁵ bond, 3β-OH, C20=O, 16α,17α-epoxide | Defines reactivity patterns & derivatization sites |
Research on epoxy-steroids emerged in the mid-20th century alongside advancements in steroid therapeutics. The 1950s–1970s saw pioneering work on microbial epoxidation of sterols. Seminal studies demonstrated Penicillium and Aspergillus spp. could introduce epoxides at C16-C17 or C22-C23 positions during sterol metabolism, revealing nature’s capacity for complex steroid functionalization [8] [9]. The 1982 introduction of the "antedrug" concept by Lee and Soliman marked a pivotal shift, emphasizing targeted local activity with minimized systemic exposure. This spurred interest in epoxy-steroids like 16,17-epoxypregnenolone as metabolically labile intermediates designed for rapid inactivation in systemic circulation [1].
The 21st century brought structural diversification and mechanistic insights:
Era | Key Advancement | Impact |
---|---|---|
1950s-1970s | Microbial epoxidation pathways discovered | Enabled biotechnological production of steroid synthons |
1982 | Antedrug concept formalized (Lee & Soliman) | Rationalized design of locally active epoxy-steroids |
Early 2000s | Industrial adoption in corticosteroid synthesis | Improved topical anti-inflammatory agents |
2018-Present | Eurysterol A synthesis & anticancer epoxysteroids | Expanded therapeutic applications & mechanistic studies |
16,17-Epoxypregnenolone’s strategic value lies in its bifunctional reactivity, serving as a linchpin for synthesizing complex steroidal architectures. Its primary synthetic pathways include:
In industrial contexts, this epoxy-steroid enables efficient synthon production:
Synthetic Route | Key Product | Therapeutic Application | Advantage |
---|---|---|---|
Acid-Catalyzed Hydrolysis | 16α,17α-Dihydroxypregnenolone | Intermediate for corticosteroid synthesis | Regioselective diol formation |
Microbial Lactonization | 16α-Hydroxy-d-homo-lactones | 5α-Reductase inhibitors for prostate BPH | Access to chiral pentacyclic structures |
Nucleophilic Ring-Opening | 16α-Azido/16α-Halogeno derivatives | Anticancer & immunomodulatory agents | Introduces nitrogen/heteroatom diversity |
Intramolecular Oxa-Michael | Eurysterol A analogues | Antifungal & cytotoxic agents | Builds complex polycyclic frameworks |
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4